2,6-Di-tert-butylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butylanthracene-9,10-dione is an organic compound with the molecular formula C22H24O2 and a molecular weight of 320.42 g/mol . It is a derivative of anthracene, featuring two tert-butyl groups at the 2 and 6 positions and a quinone moiety at the 9 and 10 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylanthracene-9,10-dione typically involves the Friedel-Crafts alkylation of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2,6-di-tert-butylanthracene is then oxidized to form the quinone derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
2,6-Di-tert-butylanthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butylanthracene-9,10-dione involves its ability to undergo redox reactions, which is central to its role in various applications. The quinone moiety can participate in electron transfer processes, making it useful in redox chemistry and as an electron acceptor in organic electronic devices . The molecular targets and pathways involved include interactions with cellular redox systems and participation in electron transport chains .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylanthracene: Lacks the quinone moiety, making it less reactive in redox reactions.
9,10-Anthraquinone: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
2,6-Di-tert-butyl-1,4-benzoquinone: Similar redox properties but different structural framework.
Uniqueness
2,6-Di-tert-butylanthracene-9,10-dione is unique due to the presence of both tert-butyl groups and the quinone moiety, which confer stability and reactivity. This combination makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
CAS No. |
18800-99-2 |
---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,6-ditert-butylanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-17(11-13)19(23)16-10-8-14(22(4,5)6)12-18(16)20(15)24/h7-12H,1-6H3 |
InChI Key |
KJSNKHXDFLXHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.